molecular formula C20H24N2O2S B12149793 [5,6-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](phenyl)methanone

[5,6-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](phenyl)methanone

Cat. No.: B12149793
M. Wt: 356.5 g/mol
InChI Key: NTQUVSVZEWRJKV-UHFFFAOYSA-N
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Description

5,6-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone is a complex organic compound with a unique structure that combines elements of thieno[2,3-d]pyrimidine and tetrahydrofuran

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the tetrahydrofuran-2-ylmethyl group and the phenylmethanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis or flow chemistry may be employed to enhance efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5,6-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study various biochemical pathways. Its interactions with biological macromolecules can provide insights into enzyme mechanisms, receptor binding, and cellular processes.

Medicine

In medicine, 5,6-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone has potential as a therapeutic agent. Its ability to modulate specific molecular targets makes it a candidate for drug development, particularly in areas such as oncology, neurology, and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties may also make it suitable for use in electronic devices and sensors.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5,6-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone stands out due to its unique combination of structural features. The presence of both the thieno[2,3-d]pyrimidine core and the tetrahydrofuran-2-ylmethyl group imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H24N2O2S

Molecular Weight

356.5 g/mol

IUPAC Name

[5,6-dimethyl-3-(oxolan-2-ylmethyl)-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]-phenylmethanone

InChI

InChI=1S/C20H24N2O2S/c1-14-15(2)25-20-18(14)12-21(11-17-9-6-10-24-17)13-22(20)19(23)16-7-4-3-5-8-16/h3-5,7-8,17H,6,9-13H2,1-2H3

InChI Key

NTQUVSVZEWRJKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1CN(CN2C(=O)C3=CC=CC=C3)CC4CCCO4)C

Origin of Product

United States

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